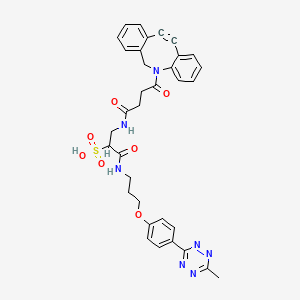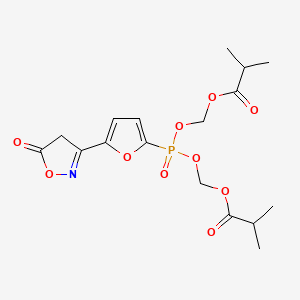
Méthyltétrazine-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-DBCO is a water-soluble, heterobifunctional reagent used primarily in bioorthogonal chemistry. It facilitates the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins through a copper-free click reaction. This reaction is highly efficient and does not require a catalyst or auxiliary reagents .
Applications De Recherche Scientifique
Methyltetrazine-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the efficient and selective labeling of biomolecules.
Biology: Facilitates the study of protein-protein interactions, cellular processes, and biomolecular imaging.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Methyltetrazine-DBCO enables the precise attachment of therapeutic agents to antibodies, enhancing their efficacy and reducing off-target effects.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic applications.
Mécanisme D'action
Target of Action
Methyltetrazine-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent that contains a DBCO group . The primary targets of Methyltetrazine-DBCO are molecules containing Azide groups . It is used to convert azido-containing peptides or proteins into tetrazine-modified peptides or proteins .
Mode of Action
Methyltetrazine-DBCO interacts with its targets through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . Methyltetrazine-DBCO also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .
Biochemical Pathways
The biochemical pathways affected by Methyltetrazine-DBCO are those involved in the synthesis of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The downstream effects of these pathways include the production of ADCs that can target specific cells for therapeutic purposes .
Pharmacokinetics
It is known to be water-soluble , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body .
Result of Action
The result of Methyltetrazine-DBCO’s action is the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins . This conversion is crucial in the synthesis of ADCs, which are emerging chemotherapeutic agents with striking clinical success .
Action Environment
The action environment of Methyltetrazine-DBCO can influence its action, efficacy, and stability. As a water-soluble compound , it may be more stable and effective in aqueous environments.
Analyse Biochimique
Biochemical Properties
Methyltetrazine-DBCO plays a significant role in biochemical reactions. It interacts with azido-containing peptides or proteins, converting them into tetrazine-modified peptides or proteins . This interaction is facilitated by a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry .
Cellular Effects
The effects of Methyltetrazine-DBCO on cells are primarily observed in the context of its role in the synthesis of ADCs . ADCs are a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for targeted treatment of diseases like cancer . The Methyltetrazine-DBCO linker is crucial for the formation of these ADCs .
Molecular Mechanism
Methyltetrazine-DBCO exerts its effects at the molecular level through its interactions with azido-containing biomolecules . The DBCO group in Methyltetrazine-DBCO can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with azido-containing molecules . This reaction does not require a catalyst, making it ideal for biological applications .
Temporal Effects in Laboratory Settings
The effects of Methyltetrazine-DBCO over time in laboratory settings are primarily related to its role in the synthesis of ADCs
Metabolic Pathways
As a linker used in the synthesis of ADCs, it is primarily involved in the formation of covalent bonds between antibodies and cytotoxic drugs .
Transport and Distribution
As a linker molecule, it is likely involved in facilitating the targeted delivery of cytotoxic drugs to specific cells via ADCs .
Subcellular Localization
As a linker molecule, it is primarily involved in the formation of ADCs, which can be directed to specific cellular compartments via the specificity of the antibody component .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyltetrazine-DBCO is synthesized through a series of chemical reactions involving the functionalization of dibenzocyclooctyne (DBCO) with methyltetrazine. The process typically involves the following steps:
Functionalization of DBCO: DBCO is first functionalized with a suitable linker, such as polyethylene glycol (PEG), to enhance its solubility and reactivity.
Coupling Reaction: The functionalized DBCO is then coupled with methyltetrazine under mild reaction conditions, often in the presence of a base such as triethylamine.
Purification: The final product is purified using chromatographic techniques to obtain high purity methyltetrazine-DBCO.
Industrial Production Methods: In an industrial setting, the production of methyltetrazine-DBCO follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyltetrazine-DBCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO). This reaction is highly selective and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions:
Reagents: Trans-cyclooctene (TCO), azido-containing peptides or proteins.
Conditions: The reaction is typically carried out in aqueous solutions at room temperature, without the need for catalysts or auxiliary reagents.
Major Products: The major products formed from these reactions are tetrazine-modified peptides or proteins, which can be further utilized in various biochemical applications .
Comparaison Avec Des Composés Similaires
Methyltetrazine-DBCO is unique in its ability to undergo rapid and selective bioorthogonal reactions without the need for catalysts. Similar compounds include:
Methyltetrazine-PEG4-acid: Another methyltetrazine derivative with a polyethylene glycol linker, used for similar bioconjugation applications.
Tetrazine-PEG-Alkyne: A tetrazine derivative that reacts with alkynes in click chemistry reactions.
Methyltetrazine-PEG12-NHS ester: A methyltetrazine derivative with an N-hydroxysuccinimide ester group, used for amine-reactive bioconjugation.
Methyltetrazine-DBCO stands out due to its high reactivity and efficiency in bioorthogonal reactions, making it a preferred choice for many researchers.
Propriétés
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYPWVPKWWTZRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N7O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













